BzATP
Overview
Description
BzATP (ammonium salt) is an activator of the P2X receptors. It exhibits 5-30-fold greater potency at the P2X7 receptor than ATP . It activates the human, rat, and mouse receptors with EC50 values of 0.7, 3.6, and 285 μM, respectively . BzATP is not selective for P2X7 as it can potently activate other P2X receptors .
Molecular Structure Analysis
BzATP triethylammonium salt acts as a P2X receptor agonist with pEC50s of 8.74, 5.26, 7.10, 7.50, 6.19, 6.31, 5.33 for P2X1, P2X2, P2X3, P2X2/3, P2X4 and P2X7, respectively .Chemical Reactions Analysis
BzATP triethylammonium salt acts as a P2X receptor agonist with pEC50s of 8.74, 5.26, 7.10, 7.50, 6.19, 6.31, 5.33 for P2X1, P2X2, P2X3, P2X2/3, P2X4 and P2X7, respectively .Physical And Chemical Properties Analysis
BzATP triethylammonium salt has a molecular formula of C24H24N5O15P3.C6H15N and a molecular weight of 816.58 . It should be stored at -20°C, sealed storage, away from moisture .Scientific Research Applications
Binding and Inhibition of Enzymatic Activity : BzATP was found to bind to adenine nucleotide sites on mitochondrial F1-ATPase, and its photolysis resulted in the covalent incorporation of the analog, leading to a loss of enzyme activity. This suggests a mechanism of enzyme action for F1-ATPase based on the interaction with BzATP (Williams & Coleman, 1982).
Agonist for P2Y Purinoceptor : BzATP was used as a ligand for the P2Y purinoceptor in various cell types. Photolysis of cells in the presence of BzATP induced release of arachidonic acid, stimulated the production of prostaglandin E2, and the accumulation of cyclic AMP. These results indicate BzATP as an effective agonist for P2Y purinoceptor concerned with stimulation of DNA synthesis in cells (González et al., 1990).
Incorporation into P2 Purinoceptor : BzATP can be covalently incorporated into a P2 purinoceptor in transformed mouse fibroblasts, which is coupled to plasma membrane channels for ions and other metabolites (Erb et al., 1990).
Activation of Phospholipase C-coupled P2Y-purinergic Receptors : In turkey erythrocytes, BzATP stimulated inositol phosphate formation and, after photolysis, became irreversibly associated with membranes, promoting P2Y-purinergic receptor-mediated activation of phospholipase C (Boyer & Harden, 1989).
Labeling the Nucleotide Binding Domain of Sarcoplasmic Reticulum Ca,Mg-ATPase : BzATP was effective as a photoaffinity analog for labeling the sarcoplasmic reticulum Ca,Mg-ATPase, providing insights into the active site of the enzyme (Cable & Briggs, 1984).
Serum Constituents Affecting BzATP Potency at P2X7 Receptors : This study demonstrated how bovine serum albumin (BSA) can affect the potency of BzATP at P2X receptors. BzATP's effects were influenced by BSA and lipids, suggesting that BzATP binding to BSA may be a factor in its effectiveness (Michel et al., 2001).
Binding Proteins as Potential Receptors in Mucociliary Epithelium : BzATP was used as a photoaffinity analog to label potential ATP receptors in ciliated cells, suggesting its involvement in the stimulatory effect of extracellular ATP on ciliary beat frequency (Gheber et al., 1995).
Safety And Hazards
properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 4-benzoylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N5O15P3/c25-21-17-22(27-11-26-21)29(12-28-17)23-19(31)20(16(41-23)10-40-46(36,37)44-47(38,39)43-45(33,34)35)42-24(32)15-8-6-14(7-9-15)18(30)13-4-2-1-3-5-13/h1-9,11-12,16,19-20,23,31H,10H2,(H,36,37)(H,38,39)(H2,25,26,27)(H2,33,34,35)/t16-,19-,20-,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJJLYZBWRIBCZ-UGTJMOTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N5O15P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001002227 | |
Record name | 9-[3-O-(4-Benzoylbenzoyl)-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001002227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
715.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
BzATP | |
CAS RN |
81790-82-1 | |
Record name | Adenosine 5′-(tetrahydrogen triphosphate), 3′-(4-benzoylbenzoate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81790-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-O-(4-Benzoyl)benzoyladenosine 5'-triphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081790821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-[3-O-(4-Benzoylbenzoyl)-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001002227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-O-(4-BENZOYL)BENZOYLADENOSINE 5'-TRIPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P5DXU1F8Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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